![molecular formula C7H10N2O2S2 B2524189 2-[(4-メチル-1,2,3-チアゾール-5-イル)スルファニル]酢酸エチル CAS No. 338408-34-7](/img/structure/B2524189.png)
2-[(4-メチル-1,2,3-チアゾール-5-イル)スルファニル]酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
1,3,4-Thiadiazoles can be synthesized via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Chemical Reactions Analysis
The opening of 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .Physical and Chemical Properties Analysis
The relatively good liposolubility of thiadiazoles is most likely attributed to the presence of the sulfur atom .科学的研究の応用
抗酸化活性
チアゾール誘導体は、抗酸化物質として作用することが見出されている . これらは、体内の細胞に損傷を与える可能性のある不安定な分子であるフリーラジカルを中和することができます. これは、心臓病や癌など、酸化ストレスによって引き起こされる疾患の治療に潜在的に有用である .
鎮痛活性
チアゾール誘導体は、鎮痛(痛みを和らげる)特性を持つことも見出されている . これは、新しい鎮痛薬の開発に役立つ可能性がある .
抗炎症活性
抗酸化作用と鎮痛作用に加えて、チアゾール誘導体は抗炎症作用を持つことが見出されている . これは、関節炎など、炎症を特徴とする状態の治療に役立つ可能性がある .
抗菌活性
チアゾール誘導体は、抗菌特性を持つことが見出されている . これは、微生物の増殖を殺したり阻害したりできることを意味し、感染症の治療に潜在的に有用である .
抗真菌活性
チアゾール誘導体は、抗真菌特性を持つことが見出されている . これは、真菌感染症の治療に役立つ可能性がある .
抗ウイルス活性
チアゾール誘導体は、抗ウイルス特性を持つことが見出されている . これは、ウイルス感染症の治療に役立つ可能性がある .
利尿活性
チアゾール誘導体は、利尿特性を持つことが見出されている . これは、体が生成する尿の量を増やすことができることを意味し、高血圧や心不全などの状態の治療に役立つ可能性がある .
抗腫瘍活性
作用機序
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment could influence their action .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that thiadiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can be either inhibitory or stimulatory, depending on the specific nature of the interaction .
Cellular Effects
Related thiadiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions can lead to the formation of various products, which can interact with different biomolecules and exert their effects .
Temporal Effects in Laboratory Settings
It is known that thiadiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the stability, degradation, and long-term effects of the compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate at different dosages in animal models have not been reported. It is known that the effects of related thiadiazole derivatives can vary with dosage . For example, some thiadiazole derivatives have been found to have potent antimicrobial activity at certain dosages .
Metabolic Pathways
It is known that thiadiazoles can be involved in various reactions, including reactions with hydrazonoyl halides . These reactions can lead to the formation of various products, which can interact with different enzymes or cofactors .
Transport and Distribution
It is known that thiadiazoles can form hydrogen-bonded dimers through N1—H1n···S1 (triazole···S=C-triazole) interactions . These interactions can influence the transport and distribution of the compound .
Subcellular Localization
It is known that thiadiazoles can form hydrogen-bonded dimers through N1—H1n···S1 (triazole···S=C-triazole) interactions . These interactions can influence the localization of the compound within specific compartments or organelles .
特性
IUPAC Name |
ethyl 2-(4-methylthiadiazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-12-7-5(2)8-9-13-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEVSNMDCLTIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(N=NS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
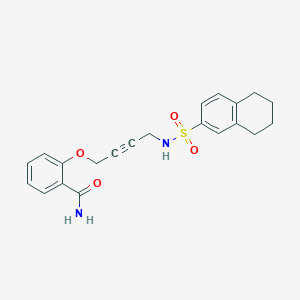
![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)
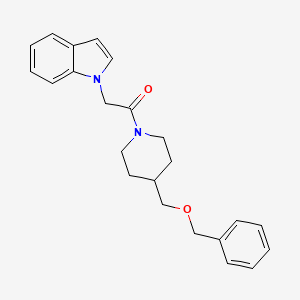

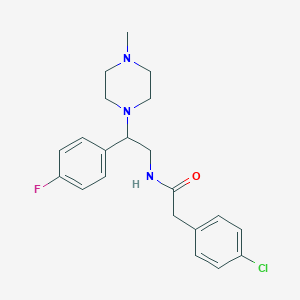
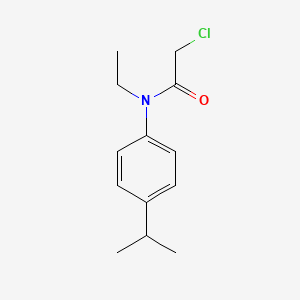

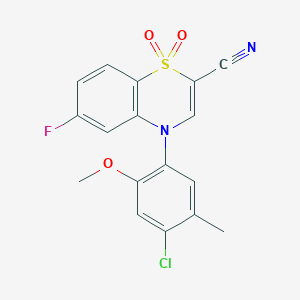
![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)
![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)
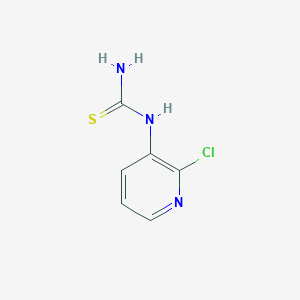
![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2524126.png)
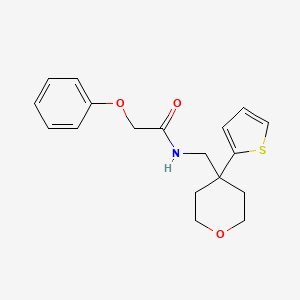
![1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)
